2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is a fused ring system combining triazole and quinazoline moieties, and it is further substituted with benzyl and methoxybenzyl groups.
Preparation Methods
The synthesis of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with quinazoline precursors under controlled conditions. The reaction conditions often involve the use of solvents like 1,4-dioxane and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzyl or methoxybenzyl moieties are replaced by other nucleophiles.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as the triazoloquinazoline core and the benzyl derivatives
Scientific Research Applications
2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets within cells. The triazoloquinazoline core can bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar compounds to 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide include other triazoloquinazoline derivatives, such as:
5,6-Dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines: These compounds share a similar triazoloquinazoline core but differ in their substitution patterns and biological activities.
4,5-Dihydro-[1,2,4]triazolo[4,3-f]quinazoline derivatives: These compounds also have a fused triazoloquinazoline ring system but with different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O4/c1-35-20-13-11-18(12-14-20)15-27-23(32)17-30-26(34)31-22-10-6-5-9-21(22)24(33)29(25(31)28-30)16-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQKKGYLNSASIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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